molecular formula C11H8BrNOS2 B14803457 (4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

Cat. No.: B14803457
M. Wt: 314.2 g/mol
InChI Key: HDNRVWJIEICSRK-RMKNXTFCSA-N
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Description

(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one typically involves the condensation of 3-bromobenzaldehyde with 2-methylsulfanyl-1,3-thiazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-bromobenzaldehyde} + \text{2-methylsulfanyl-1,3-thiazol-5-one} \xrightarrow{\text{Base, Heat}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of phenyl derivatives

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromophenyl and methylsulfanyl groups may allow the compound to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(3-chlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
  • (4E)-4-[(3-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
  • (4E)-4-[(3-methylphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

Uniqueness

(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one is unique due to the presence of the bromine atom in the bromophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen or alkyl substitutions.

Properties

Molecular Formula

C11H8BrNOS2

Molecular Weight

314.2 g/mol

IUPAC Name

(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

InChI

InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-3-2-4-8(12)5-7/h2-6H,1H3/b9-6+

InChI Key

HDNRVWJIEICSRK-RMKNXTFCSA-N

Isomeric SMILES

CSC1=N/C(=C/C2=CC(=CC=C2)Br)/C(=O)S1

Canonical SMILES

CSC1=NC(=CC2=CC(=CC=C2)Br)C(=O)S1

Origin of Product

United States

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